
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- is an organic compound with the molecular formula C15H17F3 It is a derivative of benzene, where one hydrogen atom is replaced by a trifluoromethyl group and another by an octynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- typically involves the following steps:
Starting Materials: Benzene, trifluoromethyl iodide, and 1-octyne.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the benzene derivative and the 1-octyne.
Procedure: The trifluoromethyl group is introduced to the benzene ring via a trifluoromethylation reaction, followed by the coupling of the octynyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and catalyst concentration) is common to optimize the production process.
Types of Reactions:
Oxidation: Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alkanes or alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group and octynyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the octynyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
類似化合物との比較
- Benzene, 1-(1-octynyl)-3-(trifluoromethyl)-
- Benzene, 1-(1-octynyl)-2-(trifluoromethyl)-
- Benzene, 1-(1-octynyl)-4-(difluoromethyl)-
Comparison:
- Structural Differences: The position of the trifluoromethyl group on the benzene ring can significantly influence the compound’s reactivity and properties.
- Unique Features: Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl and octynyl groups, which can affect its chemical behavior and potential applications.
特性
CAS番号 |
536973-41-8 |
|---|---|
分子式 |
C15H17F3 |
分子量 |
254.29 g/mol |
IUPAC名 |
1-oct-1-ynyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H17F3/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16,17)18/h9-12H,2-6H2,1H3 |
InChIキー |
LCOWMGPMAGAFDK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)
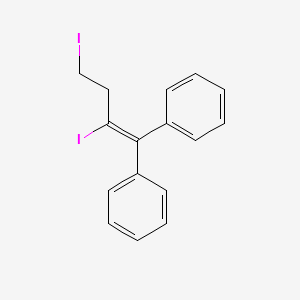
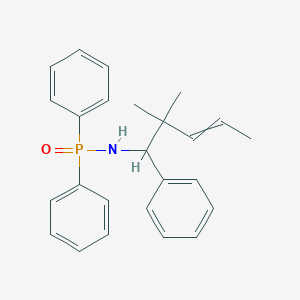
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
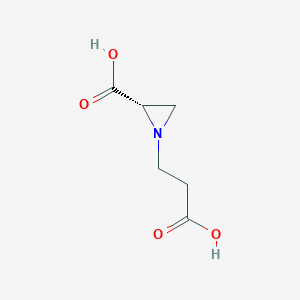
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
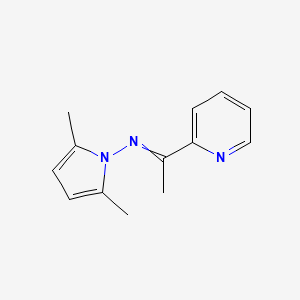
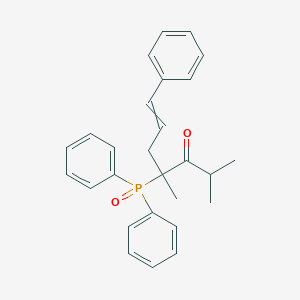
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)
![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)
